molecular formula C9H11I2NO2S B15082254 n-(1,3-Diiodopropan-2-yl)benzenesulfonamide CAS No. 6453-89-0

n-(1,3-Diiodopropan-2-yl)benzenesulfonamide

Cat. No.: B15082254
CAS No.: 6453-89-0
M. Wt: 451.07 g/mol
InChI Key: QPSGEWJFKSKXMF-UHFFFAOYSA-N
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Description

n-(1,3-Diiodopropan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 1,3-diiodopropan-2-yl moiety. Benzenesulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of n-(1,3-Diiodopropan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1,3-diiodopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

n-(1,3-Diiodopropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of n-(1,3-Diiodopropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

n-(1,3-Diiodopropan-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

Properties

CAS No.

6453-89-0

Molecular Formula

C9H11I2NO2S

Molecular Weight

451.07 g/mol

IUPAC Name

N-(1,3-diiodopropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H11I2NO2S/c10-6-8(7-11)12-15(13,14)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2

InChI Key

QPSGEWJFKSKXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CI)CI

Origin of Product

United States

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